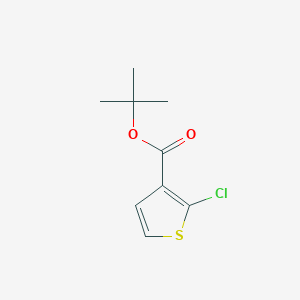
Trimethylsilyl bromodifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl bromodifluoroacetate is an organosilicon compound with the molecular formula C5H9BrF2O2Si. It is a versatile reagent used in organic synthesis, particularly in the introduction of difluoromethyl groups into various substrates. The compound is characterized by its ability to participate in a range of chemical reactions, making it valuable in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethylsilyl bromodifluoroacetate can be synthesized through the reaction of bromodifluoroacetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethylsilyl bromodifluoroacetate undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, introducing difluoromethyl groups.
Radical Reactions: It can generate difluoromethyl radicals under appropriate conditions, which can then participate in radical addition or substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Radical reactions often require catalysts such as photoinitiators or metal complexes.
Solvents: Typical solvents include dichloromethane, tetrahydrofuran, and acetonitrile.
Major Products: The major products formed from these reactions are typically difluoromethylated derivatives of the starting materials, which can be further functionalized for various applications.
Applications De Recherche Scientifique
Trimethylsilyl bromodifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of difluoromethylated compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Difluoromethylated compounds derived from this compound are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which trimethylsilyl bromodifluoroacetate exerts its effects involves the generation of difluoromethyl radicals or cations, which then react with various substrates. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates. For example, in radical reactions, the compound generates difluoromethyl radicals that can add to unsaturated bonds, while in nucleophilic substitution reactions, the bromine atom is replaced by nucleophiles.
Comparaison Avec Des Composés Similaires
Ethyl Bromodifluoroacetate: Similar in structure but with an ethyl ester group instead of a trimethylsilyl group
Bromodifluoroacetic Acid: The parent acid of trimethylsilyl bromodifluoroacetate, used in similar reactions but with different reactivity and solubility properties.
Uniqueness: this compound is unique due to its trimethylsilyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions where other difluoromethylating agents may not be as effective or selective.
Propriétés
Formule moléculaire |
C5H9BrF2O2Si |
|---|---|
Poids moléculaire |
247.11 g/mol |
Nom IUPAC |
trimethylsilyl 2-bromo-2,2-difluoroacetate |
InChI |
InChI=1S/C5H9BrF2O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3 |
Clé InChI |
SVYISSVHWRUJBW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=O)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12062484.png)



![9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12062519.png)


